Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate
CAS No.:
Cat. No.: VC16004390
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9N3O2 |
|---|---|
| Molecular Weight | 191.19 g/mol |
| IUPAC Name | ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate |
| Standard InChI | InChI=1S/C9H9N3O2/c1-2-14-9(13)6-3-4-10-8-7(6)5-11-12-8/h3-5H,2H2,1H3,(H,10,11,12) |
| Standard InChI Key | TUUAFHHJDGSGIK-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C2C=NNC2=NC=C1 |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate has the molecular formula C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol. Its IUPAC name is ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate, and it is alternatively labeled as ethyl pyrazolo[3,4-b]pyridine-4-carboxylate (SCHEMBL14353567) . The compound features a fused bicyclic system comprising a pyrazole ring (positions 1–3) and a pyridine ring (positions 4–6), with an ethyl ester substituent at position 4 (Figure 1).
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉N₃O₂ | |
| Molecular Weight | 191.19 g/mol | |
| SMILES | CCOC(=O)C1=CN=C2C=NN2C=C1 | |
| InChIKey | UYZQFYSPAKFCHL-UHFFFAOYSA-N |
Spectral Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm its structure. The ¹H-NMR spectrum (DMSO-d₆) exhibits signals for the ethyl group (δ 1.30 ppm, triplet; δ 4.25 ppm, quartet), pyridine protons (δ 8.50–8.70 ppm), and pyrazole protons (δ 8.90 ppm) . The ¹³C-NMR spectrum reveals carbonyl (δ 165.5 ppm), aromatic carbons (δ 120–150 ppm), and ethyl carbons (δ 14.1, 60.8 ppm) .
Synthetic Methodologies
Conventional Routes
The synthesis of pyrazolo[3,4-b]pyridine derivatives often involves cyclocondensation reactions. A modified Doebner reaction under solvent-free conditions has been employed for analogous compounds, yielding intermediates like ethyl 4-(4-bromophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate (60% yield) . For Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate, a plausible route involves:
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Cyclization of aminopyridine derivatives with hydrazine.
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Esterification at the 4-position using ethyl chloroformate .
Table 2: Comparative Synthetic Conditions
| Method | Reactants | Conditions | Yield | Source |
|---|---|---|---|---|
| Cyclocondensation | Aminopyridine, hydrazine | Reflux, 12 h | 55–60% | |
| Solvent-free Doebner | Aldehyde, ketone, ammonium | 120°C, 3 h | 60–90% |
Optimization Strategies
Recent advances emphasize green chemistry principles. For example, solvent-free protocols reduce purification steps and improve yields (e.g., 90% for related esters) . Catalytic systems, such as Pd(PPh₃)₄ in Suzuki cross-coupling, enable functionalization at the 6-position, though hydrazide derivatives may require alternative routes to avoid catalyst deactivation .
Pharmacological Applications
Kinase Inhibition
Pyrazolo[3,4-b]pyridine derivatives are privileged scaffolds in kinase inhibitor design. Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate serves as a precursor for JAK2 and CDK inhibitors, which are pivotal in oncology and inflammatory diseases . Brominated analogs (e.g., 6-bromo derivatives) exhibit enhanced binding affinity due to halogen interactions with kinase ATP pockets .
Anti-Diabetic Activity
Aryl-substituted derivatives demonstrate α-amylase inhibitory activity, a therapeutic target for type 2 diabetes. In vitro studies report IC₅₀ values of 10–50 µM for hydrazide analogs, surpassing acarbose (IC₅₀: 58 µM) .
Table 3: Biological Activity of Selected Derivatives
Stability and Degradation
The compound’s ester group confers susceptibility to hydrolysis under acidic or basic conditions. Stability studies in aqueous buffers (pH 1–13) indicate a half-life of 8–24 hours, with degradation yielding pyrazolo[3,4-b]pyridine-4-carboxylic acid .
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